1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole
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Overview
Description
1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a 1,3-dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole typically involves the reaction of 1,3-dioxane-2-ylmethyl magnesium bromide with a suitable pyrazole derivative. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference . The reaction mixture is then treated with a nitro-substituted electrophile to introduce the nitro group onto the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Addition: The dioxane moiety can undergo addition reactions with electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Addition: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Reduction: 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Addition: New derivatives with extended carbon chains or functional groups.
Scientific Research Applications
1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxane moiety may also play a role in modulating the compound’s activity by influencing its solubility and stability.
Comparison with Similar Compounds
1-[2-(1,3-Dioxan-2-yl)ethyl]pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitro-1H-pyrazole:
1-[2-(1,3-Dioxan-2-yl)ethyl]-4-amino-1H-pyrazole: A reduction product of the original compound with different biological properties.
Uniqueness: 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole is unique due to the presence of both the nitro group and the dioxane moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-[2-(1,3-dioxan-2-yl)ethyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-12(14)8-6-10-11(7-8)3-2-9-15-4-1-5-16-9/h6-7,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUUTRIYVAEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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